molecular formula C23H34N4 B5989873 2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane

2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B5989873
M. Wt: 366.5 g/mol
InChI Key: BTTKOAPTDVUWFP-UHFFFAOYSA-N
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Description

2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a suitable aldehyde or ketone to form the imidazole derivative. This intermediate is then reacted with a diazaspirodecane precursor under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diazaspirodecane structure may also contribute to its binding affinity and specificity for certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane is unique due to its combination of imidazole and diazaspirodecane moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4/c1-19(2)21-7-5-20(6-8-21)15-26-12-4-9-23(17-26)10-13-27(18-23)16-22-24-11-14-25(22)3/h5-8,11,14,19H,4,9-10,12-13,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKOAPTDVUWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)CC4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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